molecular formula C8H8BrNO2 B3259061 Methyl 2-bromo-4-methylnicotinate CAS No. 313070-65-4

Methyl 2-bromo-4-methylnicotinate

Cat. No. B3259061
CAS RN: 313070-65-4
M. Wt: 230.06 g/mol
InChI Key: QBSUQLXSDZSREO-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-methylnicotinate is a chemical compound with the IUPAC name methyl 2-bromo-4-methylnicotinate . It has a molecular weight of 230.06 .


Molecular Structure Analysis

The InChI code for Methyl 2-bromo-4-methylnicotinate is 1S/C8H8BrNO2/c1-5-3-4-10-7(9)6(5)8(11)12-2/h3-4H,1-2H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

Methyl 2-bromo-4-methylnicotinate has a molecular weight of 230.06 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .

Scientific Research Applications

Chemical Synthesis and Reactions

Methyl 2-bromo-4-methylnicotinate has been involved in various chemical syntheses and reactions. For example, 2-Methylnicotine, a product of the reaction of nicotine with methyllithium and methyl radical, signifies the importance of methyl-substituted nicotinates in organic chemistry (Secor, Chavdarian, & Seeman, 1981). Additionally, the study of brominated pyrrole derivatives, including methyl 2-pyrrolecarboxylate, highlights the diverse reactivity of brominated compounds in organic synthesis (Anderson & Lee, 1965).

Agricultural and Pest Management

In agricultural research, derivatives of nicotinic acid, such as Methyl isonicotinate, have been explored for pest management. This compound has shown potential in trapping and managing thrips, a common pest, in greenhouse settings (Teulon et al., 2017).

Pharmaceuticals and Medical Research

Methyl 2-bromo-4-methylnicotinate is related to compounds studied in pharmaceutical research. For instance, the synthesis and antimicrobial evaluation of 2-(4-Methylphenyl)-2-oxoethyl Isonicotinate highlight the potential of nicotinate derivatives in developing new antimicrobial agents (Viveka et al., 2013). Similarly, the study of methylnicotinate in the context of the 'niacin patch test' and its stability in solution contributes to understanding its utility in clinical applications (Ross & Katzman, 2008).

Material Science and Industrial Applications

In material science, the synthesis of novel pyridine-based derivatives, including those related to methyl 2-bromo-4-methylnicotinate, is significant for developing new materials with potential applications in various industries (Ahmad et al., 2017).

properties

IUPAC Name

methyl 2-bromo-4-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-3-4-10-7(9)6(5)8(11)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSUQLXSDZSREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-4-methylnicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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